N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide
Description
N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide is a synthetic sulfonamide derivative characterized by a benzamide core substituted with a fluorine atom at position 2, a sulfonyl-linked 4-(2,5-dimethylphenyl)piperazine group at position 5, and a 5-chloro-2-methoxyphenylamine moiety. Sulfonamides are renowned for their diverse biological activities, including herbicidal, anti-malarial, and anti-hypertensive properties .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN3O4S/c1-17-4-5-18(2)24(14-17)30-10-12-31(13-11-30)36(33,34)20-7-8-22(28)21(16-20)26(32)29-23-15-19(27)6-9-25(23)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCLISMHWGKACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by multiple functional groups, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.91 g/mol. The presence of fluorine and chlorine atoms, as well as a piperazine moiety, contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O3S |
| Molecular Weight | 397.91 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways related to cancer and neurological disorders. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition of specific pathways crucial for tumor growth or neuroinflammation.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain G-protein-coupled receptors (GPCRs), influencing cellular signaling cascades.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory processes.
- Neurotransmitter Interaction : The piperazine ring may facilitate interactions with neurotransmitter receptors, affecting mood and anxiety-related pathways.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Anticancer Activity :
- A study demonstrated that compounds similar to this benzamide exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation .
- Another investigation revealed that the compound inhibited tumor growth in xenograft models by targeting angiogenesis pathways .
- Neuropharmacological Effects :
Scientific Research Applications
1.1. Neuropharmacology
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide may act as modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in several neurological disorders, including anxiety, depression, and schizophrenia.
- Mechanism of Action : The compound may function as an allosteric modulator of mGluR5, enhancing or inhibiting receptor activity depending on the physiological context. This modulation can influence neurotransmitter release and neuronal excitability, making it a candidate for treating mood disorders and cognitive dysfunctions .
1.2. Oncology
The compound's structural features suggest potential applications in cancer therapy. Benzamide derivatives have been explored for their ability to inhibit specific kinases involved in tumor growth.
- Inhibition of RET Kinase : Similar benzamide compounds have shown efficacy in inhibiting RET kinase, which is often dysregulated in various cancers. In preclinical studies, these compounds demonstrated moderate to high potency in reducing cell proliferation driven by RET mutations .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of benzamide derivatives is crucial for optimizing their pharmacological properties.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of chloro group | Enhances binding affinity to target receptors |
| Methoxy substitution | Modulates lipophilicity and bioavailability |
| Piperazine moiety | Increases selectivity towards mGlu receptors |
These insights can guide the design of more effective analogs with improved therapeutic profiles.
3.1. Preclinical Studies on mGluR Modulation
A study investigated a series of compounds structurally related to this compound for their effects on mGluR5.
- Findings : Some derivatives exhibited significant anxiolytic effects in animal models, suggesting their potential utility in treating anxiety disorders .
3.2. Cancer Therapeutics Development
In another study focusing on RET kinase inhibitors, a benzamide derivative demonstrated substantial antitumor activity in xenograft models.
Chemical Reactions Analysis
Step 1: Benzamide Core Formation
-
Reactants : 2-fluorobenzoic acid, 5-chloro-2-methoxyphenylamine
-
Conditions : EDC coupling, DMF solvent, room temperature
-
Mechanism : Amide bond formation via nucleophilic acyl substitution.
Step 2: Sulfonylation
-
Reactants : Benzamide intermediate, 4-(2,5-dimethylphenyl)piperazine, sulfonyl chloride
-
Conditions : Pyridine or TEA base, dichloromethane solvent
-
Mechanism : Reaction of the amide’s hydroxyl group (if present) or substitution of a leaving group with the sulfonyl group.
Step 3: Piperazine Substitution
-
Reactants : Sulfonyl-piperazine intermediate
-
Conditions : Alkylation agents (e.g., alkyl halides) or nucleophilic substitution
-
Mechanism : Introduction of the 2,5-dimethylphenyl group to the piperazine ring.
Key Chemical Reactions
The compound’s functional groups (amide, sulfonyl, aromatic rings) enable diverse reactivity:
Biological Interactions
The compound’s structure suggests potential interactions with molecular targets:
Enzyme Inhibition
-
Mechanism : The sulfonyl-piperazine group may bind to enzyme active sites (e.g., thymidylate synthase) via hydrogen bonding and hydrophobic interactions .
-
Examples :
| Target | Interaction Type | Potential Application |
|---|---|---|
| Thymidylate Synthase | Competitive inhibition | Anticancer agent |
| mGlu Receptors | Allosteric modulation | Neurological disorders |
Physical and Chemical Stability
-
Solubility : Moderate in organic solvents (e.g., DMSO, DMF) due to polar functional groups.
-
Thermal Stability : Likely stable under standard conditions; decomposition may occur at high temperatures.
-
pH Sensitivity : Amide and sulfonyl groups may hydrolyze under extreme acidic/basic conditions.
Research Findings and Data
While direct data on this compound is limited, analogous benzamides and sulfonyl-piperazines exhibit:
-
Hydrogen Bonding : Strong interactions with biological targets, as seen in benzamide derivatives .
-
Enzyme Affinity : Piperazine-sulfonyl groups enhance binding to enzymes like DHFR.
-
Synthetic Challenges : Multi-step reactions require precise control of reaction conditions (e.g., temperature, solvent).
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
This simpler sulfonamide shares the 5-chloro-2-methoxyphenylamine group with the target compound but lacks the fluorobenzamide and piperazine-sulfonyl moieties. It is part of a broader class of sulfonamides with documented herbicidal and anti-convulsant activities, highlighting the importance of the sulfonamide group in bioactivity .
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
A benzamide-based insect growth regulator, diflubenzuron features a 2,6-difluorobenzamide core and a urea-linked 4-chlorophenyl group. Unlike the target compound, it lacks a piperazine-sulfonyl group but demonstrates how fluorinated benzamide structures are leveraged in agrochemical design .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
This piperazine-containing acetamide shares a chloroaryl group and a piperazine moiety with the target compound. However, its acetamide backbone and trifluoromethyl substituent differentiate its physicochemical properties and likely biological targets (e.g., receptor binding vs. enzyme inhibition) .
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
This compound incorporates a benzamide core with a piperidine-sulfonyl group and a chlorothiophene-oxadiazole substituent. The substitution of piperidine (a six-membered ring with one nitrogen) for piperazine (two nitrogens) may alter solubility and target affinity compared to the target compound’s piperazine-sulfonyl group .
Comparative Data Table
*Calculated using atomic masses: C (12.01), H (1.01), Cl (35.45), F (19.00), N (14.01), O (16.00), S (32.07).
Key Research Findings and Implications
Physicochemical and Pharmacokinetic Considerations
- The sulfonyl group enhances water solubility, while the dimethylphenyl and fluorobenzamide moieties contribute to hydrophobic interactions, balancing solubility and target binding .
Q & A
Q. Example Protocol :
- Step 1 : Synthesize 4-(2,5-dimethylphenyl)piperazine via Buchwald-Hartwig coupling .
- Step 2 : Sulfonate the piperazine using chlorosulfonic acid .
- Step 3 : Couple with 5-chloro-2-methoxy-2-fluorobenzamide via nucleophilic acyl substitution .
Advanced Question: How can researchers optimize synthesis yield given variability in reported procedures (e.g., 7–85% yields)?
Answer:
Yield discrepancies in similar compounds (e.g., 10j: 20% vs. 10k: 51% ) suggest optimization strategies:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Use Pd-based catalysts for coupling steps to reduce side reactions .
- Temperature Control : Higher temperatures (e.g., 120°C) for cyclization reactions, monitored via in-situ FTIR .
- Design of Experiments (DoE) : Apply factorial designs to test variables like stoichiometry, solvent, and reaction time .
Q. Data-Driven Approach :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Stoichiometry | 1:1.2 (amine:acyl) | Maximizes coupling |
| Reaction Time | 12–18 hours | Reduces byproducts |
| Purification | Gradient chromatography | Enhances purity |
Advanced Question: What in silico strategies are recommended for predicting pharmacokinetics and target engagement?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors) leveraging the piperazine moiety’s flexibility .
- QSAR Modeling : Train models on analogs with reported logP and IC₅₀ values to predict bioavailability and potency .
- MD Simulations : Simulate binding stability over 100 ns to assess dynamic interactions, focusing on sulfonyl group hydration .
Validation : Cross-reference predictions with in vitro assays (e.g., CYP450 inhibition for metabolic stability) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and piperazine methyl groups (δ 1.2–1.8 ppm) .
- LCMS-HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., sulfonyl cleavage at m/z ~120) .
- FTIR : Validate sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
Q. Example NMR Data from Analog :
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (ortho-F) | 7.8 | Doublet | Fluorobenzamide |
| Piperazine CH₂ | 2.6 | Broad singlet | Piperazine core |
Advanced Question: How to address discrepancies in reported biological activity across studies?
Answer:
Contradictions may arise from:
- Assay Conditions : Varying pH or temperature affects receptor binding; standardize using HEPES buffer (pH 7.4) and 37°C .
- Cell Line Variability : Use isogenic cell lines (e.g., HEK293 with stable receptor expression) .
- Control Compounds : Include reference inhibitors (e.g., ketanserin for 5-HT₂A assays) to normalize data .
Q. Reproducibility Checklist :
Validate compound purity (>95% via HPLC).
Replicate dose-response curves (n ≥ 3).
Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
